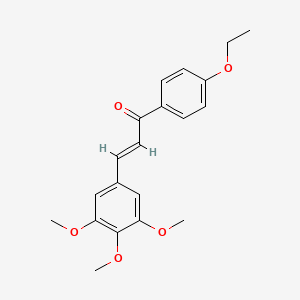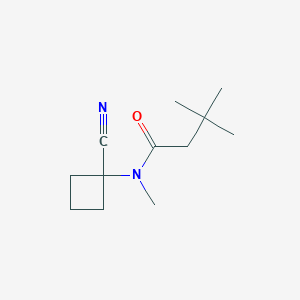
N-(1-Cyanocyclobutyl)-N,3,3-trimethylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-Cyanocyclobutyl)-N,3,3-trimethylbutanamide, also known as CTB, is a compound that has gained attention for its potential applications in scientific research. CTB is a small molecule that can penetrate cell membranes and bind to proteins, making it a useful tool for studying protein function and cellular processes.
Applications De Recherche Scientifique
Activation of TMSCN by N-heterocyclic carbenes
N-Heterocyclic carbenes were found to effectively activate TMSCN for the cyanosilylation of carbonyl compounds, facilitating cyano transfer at room temperature. This method offers a mild and simple approach, tolerating various functional groups, and producing trimethylsilylated cyanohydrins in high yields (Jinhua J. Song et al., 2006).
Synthesis of N-(5-chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide derivatives
Research on the synthesis of N-(5-chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide derivatives revealed their potential as lipoxygenase inhibitors. This study highlights the biological activity of heterocyclic compounds, suggesting the relevance of exploring similar chemical structures for therapeutic applications (Aziz‐ur‐Rehman et al., 2016).
Sterically Controlled Silacycloalkyl Diamide Complexes of Titanium(IV)
The study on sterically controlled silacycloalkyl diamide complexes of Titanium(IV) shows the influence of cyclic silyldiamide ligands on the chemical reactivity and catalytic behavior of titanium complexes. This research demonstrates the significance of structural manipulation in developing catalysts with specific reactivities and applications (†. H. Kim et al., 2001).
Propriétés
IUPAC Name |
N-(1-cyanocyclobutyl)-N,3,3-trimethylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O/c1-11(2,3)8-10(15)14(4)12(9-13)6-5-7-12/h5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FANUCCGZJRQHDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)N(C)C1(CCC1)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Cyanocyclobutyl)-N,3,3-trimethylbutanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2-fluorophenyl)methyl]-N-(2-methyl-4-nitrophenyl)-6-oxopyridine-3-carboxamide](/img/structure/B2688828.png)
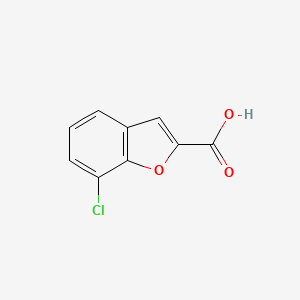
![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(3-(quinolin-8-yloxy)propyl)acetamide](/img/structure/B2688830.png)
acetic acid](/img/structure/B2688831.png)
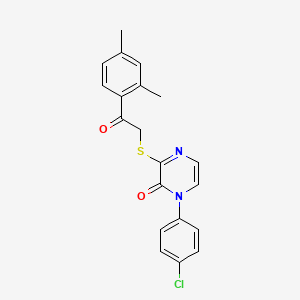
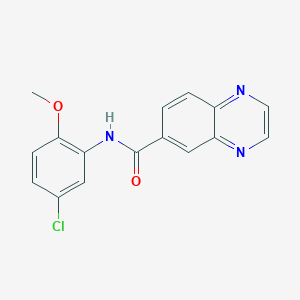
![1-Bromo-8-chloro-3-phenyl-6-(trifluoromethyl)imidazo[1,5-a]pyridine](/img/structure/B2688838.png)
![2-(2,6-dimethylphenyl)-4-[3-(trifluoromethyl)benzyl]-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2688839.png)
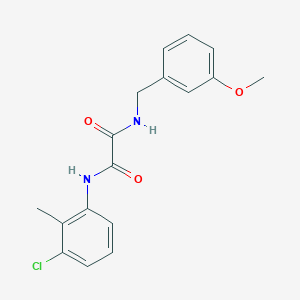
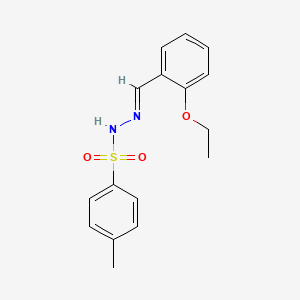
![4-(diethylsulfamoyl)-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2688842.png)

![1-[2-(methylsulfanyl)pyridine-3-carbonyl]-N-phenylpiperidine-3-carboxamide](/img/structure/B2688847.png)
